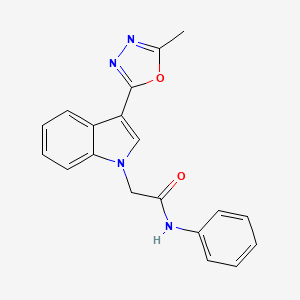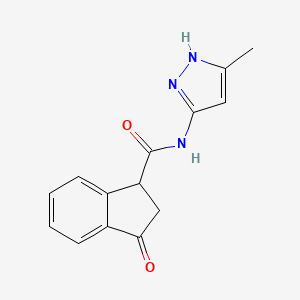
N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-documented.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound, being a complex chemical entity, is often synthesized and characterized to explore its structure and potential applications. A study detailed the synthesis and characterization of similar pyrazole derivatives, highlighting the importance of accurate identification and the role of bioisosteric replacements in synthetic chemistry. This research serves as a foundation for understanding the compound's chemical behavior and potential biological activities, although it specifically dealt with different but related chemical entities (McLaughlin et al., 2016).
Analytical and Structural Insights
Research into pyrazole derivatives often includes extensive analytical characterization and crystal structure analysis to understand the molecule's interactions and conformational dynamics. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative, providing insights into its crystal structure and molecular interactions, which could be analogous to exploring the structural and functional roles of N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (Kumara et al., 2018).
Potential Biological Activities
The synthetic pathways and characterizations of pyrazole derivatives often hint at their potential for biological applications. Studies on related compounds have explored their antifungal activities and structure-activity relationships, suggesting that similar compounds, including this compound, may possess biological activities worth investigating (Du et al., 2015).
Antimicrobial Potentials
Research on pyrazolopyridine derivatives demonstrated moderate to good antibacterial activity against various pathogens, suggesting that structurally or functionally similar compounds like this compound could also exhibit antimicrobial properties (Panda et al., 2011).
Cytotoxicity Studies
Investigations into the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives offer insights into their potential therapeutic applications or toxicological profiles. Such studies are crucial for assessing the safety and efficacy of new compounds for possible drug development (Hassan et al., 2014).
Propriétés
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-6-13(17-16-8)15-14(19)11-7-12(18)10-5-3-2-4-9(10)11/h2-6,11H,7H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUGZLLTYCTHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)
![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
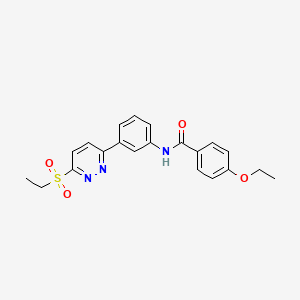

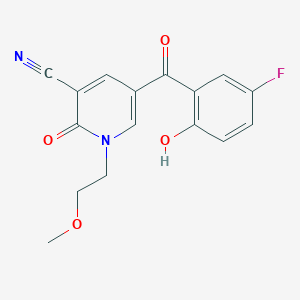
![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)
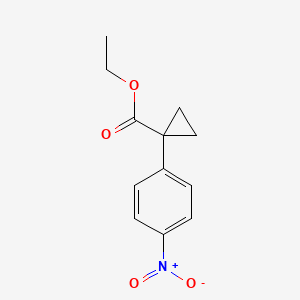
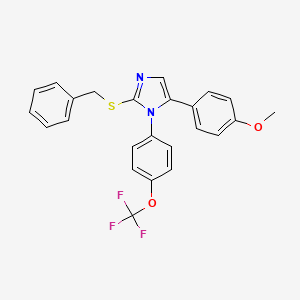
![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)
![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)
![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)
